3-[1-(异丙基)-1H-吡唑-4-基]-7-氧杂-2-氮杂螺[3.5]壬烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one” is a derivative of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one . It has been identified as a potent covalent inhibitor against KRAS G12C, a mutated cysteine residue in the RAS protein . RAS protein plays a key role in cellular proliferation and differentiation, and its mutation is a known driver of oncogenic alternation in human cancer .
Molecular Structure Analysis
The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety, a part of the compound, binds in the switch-II pocket of KRAS G12C as per X-ray complex structural analysis .科学研究应用
双杂环体系合成
De Crescentini 等人 (2016) 探索了使用 1,2-二氮杂-1,3-二烯和炔丙醇合成双杂环体系,从而形成新型的烷基-1-氧杂-7,8-二氮杂螺[4.4]壬-3,8-二烯-6-酮。该反应涉及 2,3-Wittig 重排,并产生了具有各种化学应用潜力的双杂环体系 (De Crescentini 等人,2016)。
二肽合成子开发
Suter 等人 (2000) 报告了二肽合成子的合成,特别关注甲基 N-(1-氮杂-6-氧杂螺[2.5]辛-1-烯-2-基)-L-脯氨酸酯。这些合成子在肽合成中显示出潜力,突出了螺化合物的多功能应用,用于开发新型生物活性分子 (Suter 等人,2000)。
[2,3]-Wittig 型重排研究
Crescentini 等人 (2021) 对炔丙醇/烯丙基-氧杂-吡唑酮的 [2,3]-Wittig 型重排进行了研究,从而合成了各种吡唑酮衍生物。这项研究强调了螺化合物的化学性质和反应性,有助于理解它们在复杂有机反应中的行为 (Crescentini 等人,2021)。
抗菌剂合成
Al-Ahmadi 和 El-zohry (1995) 探索了与 1-氧杂-4-硫杂螺[4.4]壬-2-酮相关的螺杂环吡鎓盐的合成,表现出显着的抗菌活性。该应用表明了螺化合物在开发新型抗菌剂中的潜力 (Al-Ahmadi 和 El-zohry,1995)。
螺环氧杂烷稠合苯并咪唑
Gurry 等人 (2015) 描述了螺环氧杂烷稠合苯并咪唑的合成,展示了螺化合物在创建具有潜在药理应用的新型稠合环系统中的用途 (Gurry 等人,2015)。
伤害感受蛋白类阿片肽 (NOP) 受体放射性示踪剂
Zhang 等人 (2014) 鉴别出 NOP 受体的特定放射性示踪剂,突出了螺化合物在神经科学和药理学中诊断工具开发中的作用 (Zhang 等人,2014)。
螺二氨基酸支架
Dolle 等人 (1999) 开发了一种新型的螺二氨基酸支架,表明了螺化合物在组合化学和药物发现中的适用性 (Dolle 等人,1999)。
螺胺的合成策略
Sinibaldi 和 Canet (2008) 综述了螺胺的合成策略,螺胺是天然和合成产物中发现的具有显着生物活性的化合物。这项研究强调了螺化合物在药物化学中的重要性 (Sinibaldi 和 Canet,2008)。
作用机制
Target of Action
The compound “3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one” contains a pyrazole ring, which is a common structural motif in many biologically active compounds . Pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The interaction of the compound with its target could lead to changes in the target’s function, which could result in a therapeutic effect. The exact mode of action would depend on the specific target and the nature of the interaction .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if the compound targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would determine its bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, its solubility, and its stability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the biochemical pathways affected. These effects could range from changes in cellular signaling to alterations in cellular metabolism .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
属性
IUPAC Name |
1-(1-propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9(2)16-8-10(7-14-16)11-13(12(17)15-11)3-5-18-6-4-13/h7-9,11H,3-6H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMZNOXAKCCQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C3(CCOCC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。